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(tributylstannyl)pyrimidine

CAS No.: 446286-25-5

Cat. No.: B1422256

Get Quote

Introduction & Chemical Profile
2-Chloro-4-(tributylstannyl)pyrimidine (CAS: 446286-25-5) is a highly specialized organotin

building block utilized extensively in modern medicinal chemistry and drug discovery. By

featuring two orthogonal reactive sites—a tributylstannyl group at the C4 position and a

chlorine atom at the C2 position—this reagent allows for highly regioselective, sequential

functionalization of the pyrimidine core.
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Property Value

Chemical Name 2-Chloro-4-(tributylstannyl)pyrimidine

CAS Number 446286-25-5

Molecular Formula C16H29ClN2Sn

Molecular Weight 403.58 g/mol

Appearance Pale yellow to colorless liquid

Storage Conditions 2-8 °C, strictly under inert atmosphere

Mechanistic Insights & Orthogonal Reactivity (E-E-
A-T)
In the design of multi-cyclic kinase inhibitors, synthesizing complex heteroaryl scaffolds

requires precise control over cross-coupling events. The C4-tributylstannyl moiety is primed for

palladium-catalyzed Stille cross-coupling with aryl or heteroaryl halides[1]. Unlike boronic acids,

which can suffer from rapid protodeboronation or poor stability in electron-deficient pyrimidine

systems, the stannyl group offers robust stability and predictable reactivity.

The Causality of Orthogonal Design: Crucially, the Stille coupling at C4 leaves the C2-chloro

group completely intact. Once the C4 position is functionalized, the C2-chlorine can

subsequently be displaced via Nucleophilic Aromatic Substitution (SNAr) with amines/alcohols,

or undergo a second cross-coupling reaction (e.g., Buchwald-Hartwig amination)[2]. This

differential reactivity enables the rapid, stepwise assembly of highly decorated pyrimidine cores

found in advanced therapeutics.
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Fig 1: Stille coupling catalytic cycle of 2-chloro-4-(tributylstannyl)pyrimidine.

Experimental Protocols: Stille Cross-Coupling
Workflow
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The following self-validating protocol outlines the standard procedure for coupling 2-chloro-4-
(tributylstannyl)pyrimidine with an aryl halide.

Causality in Experimental Design:

Mandatory Degassing: Pd(0) catalysts are rapidly oxidized by dissolved O₂ to inactive Pd(II)

species. Complete degassing is mandatory to prevent catalyst deactivation and unwanted

homocoupling of the stannane.

Copper(I) Iodide Co-catalysis: The addition of CuI (typically 10 mol%) accelerates the

reaction via the "copper effect." Cu(I) scavenges the stannyl group to form a highly reactive

organocopper intermediate, bypassing the typically slow transmetallation step of bulky

tributylstannyl groups[2].

Step-by-Step Methodology:

Preparation: In an oven-dried Schlenk flask, dissolve the aryl halide (1.0 equiv) in anhydrous

Toluene or DMF (0.1 M concentration).

Degassing: Purge the solution with Argon or Nitrogen gas for 15-20 minutes.

Reagent Addition: Under a positive flow of inert gas, add 2-chloro-4-
(tributylstannyl)pyrimidine (1.1 to 1.5 equiv)[3].

Catalyst Loading: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 to 10 mol%)

and Copper(I) Iodide (CuI) (10 mol%)[2].

Thermal Activation: Seal the flask and heat the reaction mixture to 100 °C for 1 to 16 hours.

Monitor progression via LC-MS or TLC to ensure complete consumption of the aryl halide[1]

[3].

Quenching & Workup: Cool to room temperature. Quench with water to precipitate inorganic

salts. Filter the suspension through a pad of Celite to remove insoluble tin and palladium

byproducts[2].

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate. Dry the combined

organic layers over Na2SO4, concentrate under reduced pressure, and purify the crude
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product via reverse-phase HPLC or silica gel chromatography[3].
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Fig 2: Step-by-step experimental workflow for Stille cross-coupling.

Quantitative Data: Optimization of Coupling
Conditions
To ensure maximum yield and minimize stannane degradation, the following table summarizes

field-proven optimization parameters for the Stille coupling of this specific building block.
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Catalyst
System

Solvent Additive Temp
Typical
Yield

Mechanistic
Rationale

Pd(PPh3)4 (5

mol%)
Toluene None 100 °C 65-75%

Standard

neutral

conditions;

relies purely

on thermal

activation for

transmetallati

on.

Pd(PPh3)4 (5

mol%)
DMF

CuI (10

mol%)
100 °C 80-92%

CuI

accelerates

transmetallati

on via a

highly

reactive

organocopper

intermediate.

Pd2(dba)3 /

P(t-Bu)3
1,4-Dioxane CsF (2.0 eq) 90 °C 75-85%

Fluoride

activates the

stannane by

forming a

hypervalent,

more

nucleophilic

tin species.

Applications in Drug Development
The orthogonal reactivity of 2-chloro-4-(tributylstannyl)pyrimidine has made it an

indispensable starting material in the synthesis of several clinical candidates:

IRAK and FLT3 Inhibitors: Used to construct multi-cyclic cores for targeted therapies against

acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS)[3].
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Pim Kinase Inhibitors: Employed as a foundational scaffold to build bicyclic and azole-based

compounds that inhibit Pim-1, Pim-2, and Pim-3, addressing drug resistance in

hematological malignancies[2].

NIK Inhibitors: Applied in the synthesis of complex pyrrolidinone derivatives targeting the NF-

κB inducing kinase pathway[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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